4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile
Description
The compound 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile features a pyrimidine core substituted with a dimethylamino group at position 2, a trifluoromethyl group at position 6, and a benzenecarbonitrile moiety linked via an ether oxygen at position 2.
Properties
IUPAC Name |
4-[2-(dimethylamino)-6-(trifluoromethyl)pyrimidin-4-yl]oxybenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O/c1-21(2)13-19-11(14(15,16)17)7-12(20-13)22-10-5-3-9(8-18)4-6-10/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURSVBORTLYKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally related to 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile exhibit significant anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that similar pyrimidine derivatives can act as inhibitors of kinases, which are critical in cancer signaling pathways .
Mechanism of Action
The mechanism by which this compound exerts its effects involves the inhibition of key enzymes and modulation of signaling pathways. It is believed to interact with the ATP-binding sites of kinases, thereby preventing the phosphorylation processes necessary for cancer cell survival and division .
Materials Science
Fluorescent Properties
The compound has been investigated for its potential use as a fluorescent probe in materials science. Research has demonstrated that derivatives of this compound exhibit photophysical properties suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The incorporation of the trifluoromethyl group enhances electron-withdrawing characteristics, leading to improved fluorescence efficiency .
Synthesis of Functional Materials
The synthesis of this compound can be utilized in creating functional materials with tailored properties. For example, the incorporation of the pyrimidine moiety into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength .
Research Tool
Biological Research Applications
In biological research, this compound serves as a valuable tool for studying enzyme interactions and cellular signaling mechanisms. Its ability to selectively inhibit certain enzymes makes it a candidate for probing biochemical pathways in various cell types .
Data Tables
| Application Area | Description | References |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through kinase inhibition | |
| Materials Science | Fluorescent properties for OLEDs | |
| Research Tool | Enzyme interaction studies |
Case Studies
- Anticancer Studies : A study demonstrated that a related pyrimidine derivative inhibited the growth of breast cancer cells by targeting specific kinases involved in cell cycle regulation. The compound showed a dose-dependent response, highlighting its potential as a therapeutic agent .
- Fluorescent Probes Development : Research focused on synthesizing fluorescent probes based on this compound revealed that modifications to the molecular structure could enhance fluorescence intensity and stability under various conditions, making it suitable for imaging applications in biological systems .
- Enzyme Inhibition Mechanism : A detailed mechanistic study illustrated how the compound binds to the active site of a specific kinase, effectively blocking substrate access and inhibiting enzymatic activity. This study provided insights into the design of more potent inhibitors based on this scaffold .
Mechanism of Action
The mechanism of action of 4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The dimethylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The pyrimidinyl ring provides a rigid framework that can interact with various biological targets, potentially affecting pathways involved in disease processes .
Comparison with Similar Compounds
4-{[2-(2-Pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile
- Key Differences: Replaces the dimethylamino group with a 2-pyridinyl substituent.
2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (Compound 5c)
- Key Differences : Features a sulfur-containing benzylthio group at position 2 and a ketone at position 3.
- Impact :
6-(2-Methoxyphenyl)-4-oxo-2-phenyl-1,4-dihydropyrimidine-5-carbonitrile
- Key Differences : Contains a methoxyphenyl group at position 6 and a phenyl group at position 2.
- Impact: The methoxy group provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in the target compound.
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
- Key Differences: Substituted with a chloro-phenylamino group at position 2 and a fluoro-methoxyphenyl group at position 4.
- The 1,6-dihydropyrimidine structure may confer redox activity .
Structural and Functional Analysis Table
Biological Activity
4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile, also known by its CAS number 338792-52-2, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H11F3N4O, with a molecular weight of 308.26 g/mol. The structure features a pyrimidine ring substituted with a dimethylamino group and a trifluoromethyl group, contributing to its unique biological properties.
Research indicates that compounds with similar structures often exhibit their biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors for several enzymes, including kinases and polymerases.
- Modulation of Protein Interactions : The presence of the dimethylamino group may enhance binding affinity to target proteins, altering their function.
- Impact on Cell Signaling Pathways : These compounds can influence pathways such as the MAPK pathway, which is crucial in cancer biology.
Biological Activity Overview
The biological activities of this compound have been explored in various studies. Key findings include:
- Antitumor Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has demonstrated moderate activity against A549 (lung cancer) and HeLa (cervical cancer) cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest .
- Antimicrobial Properties : Preliminary tests suggest potential antimicrobial activity against specific bacterial strains, although further studies are needed to establish efficacy and mechanisms.
Case Studies
- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on human tumor cell lines. The results indicated that concentrations above 10 µM led to significant cell death, primarily through apoptosis pathways.
- Enzyme Inhibition Study : In another investigation, the compound was tested as an inhibitor for specific kinases involved in tumor progression. It showed IC50 values in the low micromolar range, indicating strong inhibitory potential.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
